In Vitro Potency Against Vaccinia Virus: Tecovirimat vs. Cidofovir
Tecovirimat exhibits significantly greater in vitro potency against vaccinia virus (VV) compared to cidofovir. In cell-based assays, the concentration required to inhibit viral replication by 50% (EC50) is nearly three orders of magnitude lower for Tecovirimat [1].
| Evidence Dimension | In Vitro Antiviral Activity (EC50) |
|---|---|
| Target Compound Data | 0.01 μM |
| Comparator Or Baseline | Cidofovir (CDV): 29.2 μM |
| Quantified Difference | Tecovirimat is >2,900-fold more potent (29.2/0.01) |
| Conditions | Vaccinia virus (VV) in a cytopathic effect (CPE) reduction assay [1] |
Why This Matters
This massive difference in potency indicates that for any given extracellular concentration, Tecovirimat achieves antiviral effect at doses far below those required for cidofovir, which is critical for minimizing off-target effects and enabling oral dosing.
- [1] Quenelle DC, Buller RML, Parker S, et al. Efficacy of Delayed Treatment with ST-246 Given Orally against Systemic Orthopoxvirus Infections in Mice. Antimicrob Agents Chemother. 2007;51(2):689-695. View Source
